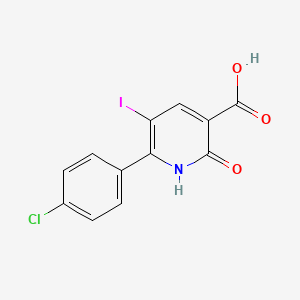

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

This compound features a 1,2-dihydropyridine core substituted with a 4-chlorophenyl group at position 6, an iodine atom at position 5, and a carboxylic acid moiety at position 2. The chlorine atom introduces electronegativity and lipophilicity, while the iodine contributes significant steric bulk and polarizability.

Structure

3D Structure

Properties

Molecular Formula |

C12H7ClINO3 |

|---|---|

Molecular Weight |

375.54 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |

InChI Key |

YSYPQWMDKYDHSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Dihydropyridine Core

The dihydropyridine scaffold is constructed via Bohlmann-Rahtz aminodienone cyclodehydration (Figure 1). A ketone precursor (e.g., methyl acetoacetate) reacts with 4-chlorobenzaldehyde in the presence of a secondary amine catalyst (e.g., diethylamine) and acetic acid. This forms a benzylidene intermediate , which undergoes cyclization under reflux in polar aprotic solvents (e.g., ethanol).

Regioselective Iodination

The 5-position iodination is achieved using N-iodosuccinimide (NIS) under oxidative conditions. The dihydropyridine intermediate reacts with NIS in ethanol at 0–25°C, facilitated by molecular oxygen.

| Parameter | Value |

|---|---|

| NIS Equiv | 1.2–1.5 |

| Solvent | Ethanol |

| Temperature | 0°C → RT |

| Oxidant | O₂ (1 atm) |

| Yield | 84–94% |

Mechanistic Insight :

NIS acts as both an iodinating agent and Lewis acid, promoting electrophilic aromatic substitution at the electron-rich 5-position. Competing pathways (e.g., pyrrole formation) are suppressed by maintaining low temperatures.

One-Pot Tandem Synthesis

Coupling-Iodination Sequence

A streamlined approach combines Ullmann-type coupling and iodination:

-

Copper-catalyzed coupling : 4-Chlorophenylboronic acid reacts with 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid methyl ester in DMF at 100°C.

-

Ester hydrolysis : The methyl ester is hydrolyzed using NaOH (2M) in THF/H₂O (3:1) at 60°C.

-

Coupling Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Iodination Agent : NIS (1.2 equiv)

-

Overall Yield : 58–65%

Alternative Routes via Heterocyclization

Enamine Cyclization

Aminomethylidene derivatives of Meldrum’s acid react with cyanothioacetamide in ethanol, followed by iodination:

-

Condensation of enamino-1,3-diketone with cyanothioacetamide.

-

Acidification (HCl, pH 5) to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Aerobic CDC couples 1-amino-2-imino-pyridines with β-diketones under O₂:

-

Substrates : 4-Chlorophenyl-substituted β-diketone + 5-iodo-2-iminopyridine

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals.

Analytical Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclodehydration | High regioselectivity | Multi-step, long reaction time | 68–74% |

| One-Pot Tandem | Fewer purification steps | Requires toxic Cu catalysts | 58–65% |

| CDC Coupling | Atom-economical, aerobic conditions | High temperature (130°C) | 76–92% |

Industrial-Scale Synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 5 serves as an excellent leaving group, enabling nucleophilic substitution (SN2 or SNAr) under specific conditions:

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-couplings, expanding structural diversity:

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived transformations:

Reactivity of the Dihydropyridine Ring

The 1,2-dihydropyridine ring exhibits redox and cyclization tendencies:

Side Reactions and By-Product Formation

Competing pathways under non-optimized conditions:

-

Hydrolysis of Iodine : Prolonged exposure to aqueous bases (e.g., NaOH) leads to 5-hydroxy by-products.

-

Ring Oxidation : Uncontrolled aerobic conditions may over-oxidize the dihydropyridine core .

-

Ester Hydrolysis : Acidic/basic conditions can revert esters to carboxylic acids .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a two-step SNAr mechanism, with deprotonation at position 6 accelerating iodine displacement.

-

Cross-Couplings : Oxidative addition of Pd⁰ to the C–I bond is rate-determining, followed by transmetalation and reductive elimination .

-

Decarboxylation : Radical pathways dominate under thermal conditions, with CuO acting as a single-electron oxidant .

Scientific Research Applications

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Iodine’s Role: The target compound’s iodine atom may facilitate crystallographic studies (e.g., via anomalous scattering) using programs like SHELXL .

- Halogen Effects : Chlorine’s para position balances electronic withdrawal and steric effects, whereas fluorine analogs prioritize metabolic stability.

Biological Activity

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dihydropyridine ring, a carboxylic acid functional group, and halogen substituents, which may influence its pharmacological properties.

- Molecular Formula : C₁₂H₇ClINO₃

- Molecular Weight : 375.54 g/mol

- CAS Number : 1708268-91-0

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with structural similarities demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : In vitro studies have reported that certain derivatives exhibit cytotoxicity against human tumor cell lines. For example, some analogs were found to be significantly more active than doxorubicin against colon carcinoma cell lines .

- Pharmacological Potential : The compound's ability to interact with various biological targets suggests its potential in drug discovery and development. Interaction studies indicate favorable binding affinities with several enzymes and receptors .

Study on Cytotoxic Activity

A study evaluated a series of 1,4,6-trisubstituted derivatives of dihydropyridine for their cytotoxic effects against three human tumor cell lines. Among these, one analog showed a cytotoxicity profile that was 2.5 times more potent than doxorubicin against the HT29 colon carcinoma line . This highlights the therapeutic potential of compounds related to this compound.

Antimicrobial Profile Assessment

Another investigation assessed the antimicrobial activity of various derivatives against common pathogens. The most active compound exhibited an antimicrobial profile comparable to that of ampicillin and demonstrated significant antifungal activity as well .

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes that allow for modifications to enhance biological activity. These synthetic strategies are crucial for optimizing the pharmacological properties of the compound .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-Iodo-2-Oxo-1,2-Dihydropyridine-3-Carboxylate | Methyl ester instead of carboxylic acid | Different solubility and reactivity |

| 6-Chloro-2-Oxo-1,2-Dihydropyridine-4-Carboxylic Acid | Different position of chlorine | May exhibit different biological activities |

| 5-Chloro-6-Oxo-1,6-Dihydropyridine-2-Carboxylic Acid | Variation in position of functional groups | Distinct pharmacological profiles |

Q & A

Q. How to address discrepancies in reported crystallographic data for analogous compounds?

- Methodological Answer : Conflicting unit cell parameters may arise from polymorphism. Re-crystallization in alternative solvents (e.g., DMF/ethanol vs. acetonitrile) and variable-temperature XRD resolve polymorphic forms. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., halogen∙∙∙π contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.